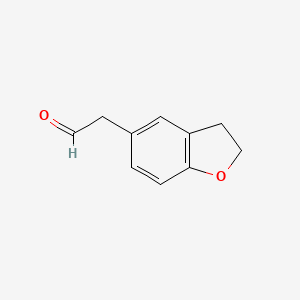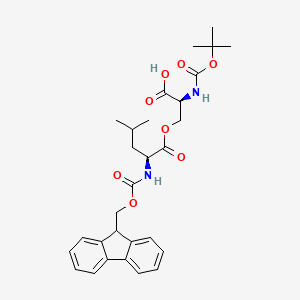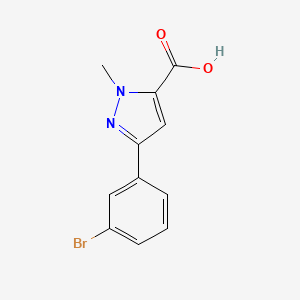
3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring (a five-membered ring with two nitrogen atoms) substituted with a methyl group, a bromophenyl group, and a carboxylic acid group . The exact spatial arrangement of these groups would depend on the specific synthesis method used.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could impact its solubility in different solvents .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Oxidative Cross Coupling
The compound can be used as a reactant in oxidative cross coupling . This is a type of reaction that involves the coupling of two different organic compounds through an oxidation process .
Gold Salt Catalyzed Homocoupling
It can also be used in gold salt catalyzed homocoupling . This is a reaction where two identical organic compounds are joined together in the presence of a gold salt catalyst .
1,4-Addition Reactions with α,β-Unsaturated Ketones
The compound can be used in 1,4-addition reactions with α,β-unsaturated ketones . This is a type of reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound .
Enantioselective Addition Reactions
It can be used in enantioselective addition reactions . These are reactions that produce one enantiomer of a chiral molecule in preference to the other .
Synthesis of Anthranilamide-Protected Arylboronic Acids
The compound can be used in the synthesis of anthranilamide-protected arylboronic acids via Suzuki-Miyaura coupling . These compounds are useful in various chemical reactions .
Synthesis and Characterization of Monoisomeric Phthalocyanines
It can be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . These are a type of chemical compound used in various applications, including dye-sensitized solar cells .
Synthesis of Phthalocyanine-Fullerene Dyads
Lastly, it can be used in the synthesis of phthalocyanine-fullerene dyads . These are compounds that have potential applications in photovoltaic devices .
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound may also be used in such reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound with a halide or pseudo-halide . The reaction is catalyzed by a palladium(0) complex and a base .
Biochemical Pathways
Suzuki–miyaura cross-coupling reactions are widely used in organic synthesis for the formation of carbon-carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
The ability to form carbon-carbon bonds via suzuki–miyaura cross-coupling could potentially be used to synthesize a wide variety of organic compounds .
Action Environment
Suzuki–miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound may also exhibit these properties.
Orientations Futures
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its properties could be studied in more detail to better understand its behavior .
Propriétés
IUPAC Name |
5-(3-bromophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQOCIVSRQYCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200466 | |
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid | |
CAS RN |
93618-35-0 | |
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93618-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



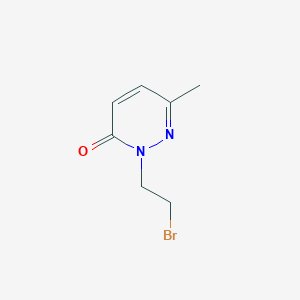
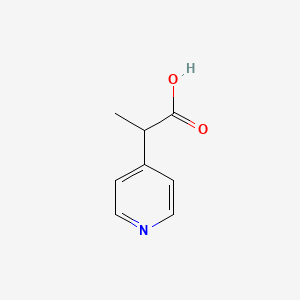
![1-[5-Fluoro-2-(4-fluorophenoxy)phenyl]-n-methylmethylamine](/img/structure/B3434381.png)
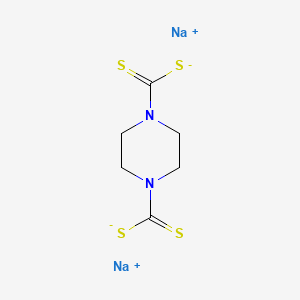
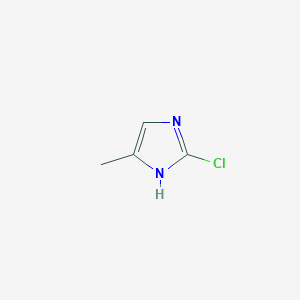
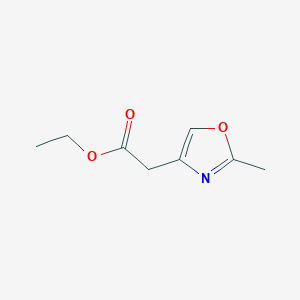

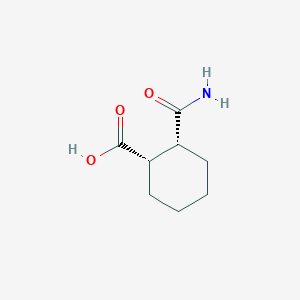


![5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B3434447.png)
![1h-Indazol-5-amine,1-[(2-chlorophenyl)methyl]-](/img/structure/B3434456.png)
